MAO-B vs. MAO-A Selectivity Profile of the Linear C8-Alkenyl Derivative
The linear C8-alkenyl derivative demonstrates a distinct selectivity profile against human monoamine oxidases. While it is essentially inactive against MAO-A (IC50 > 100,000 nM), it shows measurable inhibitory activity against MAO-B (IC50 = 1,130 nM), resulting in a >88-fold selectivity for MAO-B [1]. This contrasts with the parent compound, 8-hydroxyquinoline, which has been shown to preferentially inhibit MAO-A over MAO-B in rat brain mitochondria, indicating a reversal of isoform selectivity upon 7-substitution [2].
| Evidence Dimension | Human MAO Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-A: >100,000 nM; MAO-B: 1,130 nM [1] |
| Comparator Or Baseline | 8-Hydroxyquinoline (Parent): Preferential inhibition of rat brain MAO-A over MAO-B (quantitative IC50 not reported in the same assay) [2]. |
| Quantified Difference | Selectivity shift: >88-fold selectivity for MAO-B for the target compound, versus a reported preference for MAO-A by the parent 8-HQ. |
| Conditions | Fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 mins (Target Compound) [1]; rat brain mitochondrial MAO assay (Parent 8-HQ) [2]. |
Why This Matters
This selectivity profile is valuable for research on neurodegenerative disorders, where selective MAO-B inhibition is a desired therapeutic mechanism, and differentiates it from the non-selective metal-chelating parent scaffold.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961): 7-(Oct-1-en-1-yl)quinolin-8-ol. Affinity Data for Human MAO-A and MAO-B. Accessed 2024. View Source
- [2] Youdim M.B.H., Fridkin M., Zheng H. Bifunctional drug derivatives of MAO-B inhibitor rasagiline and iron chelator VK-28 as a more effective approach to treatment of brain ageing and ageing neurodegenerative diseases. Mechanisms of Ageing and Development. 2005;126(2):317-326. View Source
